シンナメタニンB1

説明

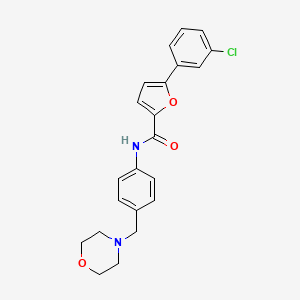

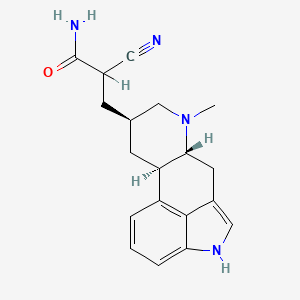

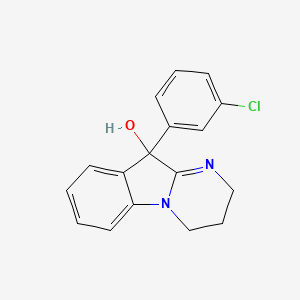

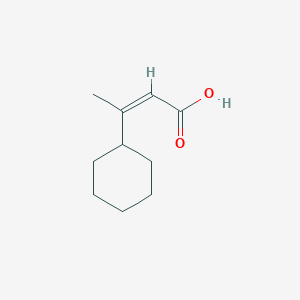

Cinnamtannin B-1 is a proanthocyanidin found in Cinnamomum cassia and Cinnamomum zeylanicum. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.

Cinnamtannin B1 is a natural product found in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.

See also: Cinnamon (part of).

科学的研究の応用

抗酸化特性

シンナメタニンB1は、抗酸化特性を示す天然に存在するA型プロアントシアニジンです . マウス膵臓腺房細胞におけるCCK-8誘発反応に対するH2O2の影響を軽減することがわかった . これは、さまざまな用途で天然抗酸化剤として使用できることを示唆しています。

膵臓疾患に対する保護

This compoundは、膵臓疾患に対する保護効果について研究されています . 膵炎を媒介する共通の病理学的先駆体であるROSによって誘発される細胞内Ca2+の過剰負荷と消化酵素の細胞内蓄積を軽減することがわかった . これは、細胞生理学に対する酸化ストレスに由来する有害な影響に対する治療法で使用できることを示唆しています .

細胞増殖の調節

This compoundは、脊髄アストロサイトの細胞増殖を調節することがわかった . これは、中枢神経系におけるニューロンの保護に重要なアストロサイトの増殖を促進します .

酸素-グルコース-血清剥奪/再酸素化誘導アポトーシスに対する保護

This compoundは、アストロサイトを酸素-グルコース-血清剥奪および再酸素化誘導アポトーシスから保護することがわかった . アストロサイトをアポトーシスから保護するERKリン酸化とBcl-2発現レベルを増加させる .

2型糖尿病に対する潜在的な治療効果

最近の植物化学的研究では、this compoundは2型糖尿病に潜在的な治療効果がある可能性があることを示唆しています . しかし、この用途は現在も研究中であり、この潜在的な用途を確認するためにはさらなる研究が必要です。

作用機序

Cinnamtannin B1, also known as cinnamtannin B-1, is a condensed tannin found in Cinnamomum verum . It falls under the category of type A proanthocyanidin and possesses multiple phenolic hydroxyl groups . This compound has been noted for its antioxidant properties, antimicrobial activities, and ability to inhibit platelet aggregation .

Target of Action

Cinnamtannin B1 primarily targets reactive oxygen species (ROS) in cells . It has been shown to reduce the effects of hydrogen peroxide (H2O2) in mouse pancreatic acinar cells .

Mode of Action

Cinnamtannin B1 interacts with its targets by reducing oxidation. For instance, it has been found to reduce H2O2-induced oxidation of CM-H2DCFDA, a stable non-fluorescent molecule that passively diffuses into cells .

Biochemical Pathways

Cinnamtannin B1 affects several biochemical pathways. It has been shown to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . This is a common pathological precursor that mediates pancreatitis .

Pharmacokinetics

Its multiple phenolic hydroxyl groups suggest that it may have good bioavailability due to potential interactions with biological membranes .

Result of Action

The molecular and cellular effects of Cinnamtannin B1’s action include reducing the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS . It also reduces H2O2-induced oxidation, inhibits amylase secretion in response to cholecystokinin, and protects acinar cells against H2O2 .

Action Environment

The action of Cinnamtannin B1 can be influenced by environmental factors such as the presence of various concentrations of H2O2 . It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration, but only at the lower concentrations of the oxidant .

生化学分析

Biochemical Properties

Cinnamtannin B1 interacts with various enzymes and proteins. It has been found to reduce the effect of hydrogen peroxide (H2O2) on intracellular free Ca2+ concentration ( [Ca2+]c ) in mouse pancreatic acinar cells . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Cellular Effects

Cinnamtannin B1 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce oxidation of CM-H2DCFDA, a measure of reactive oxygen species (ROS) in cells . It also reduced cell viability and protected acinar cells against H2O2 .

Molecular Mechanism

Cinnamtannin B1 exerts its effects at the molecular level through various mechanisms. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Temporal Effects in Laboratory Settings

The effects of Cinnamtannin B1 have been studied over time in laboratory settings. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

Dosage Effects in Animal Models

In animal models, trimer procyanidins in Cinnamtannin B1 (12.5–50 μmol/L) dose-dependently increased the cell viability and decreased ROS accumulation in H2O2-treated β-cells .

Metabolic Pathways

Cinnamtannin B1 is involved in various metabolic pathways. It has been found to reduce the effect of H2O2 on intracellular free Ca2+ concentration . It also reduced the inhibitory action of H2O2 on enzyme secretion .

特性

IUPAC Name |

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRPHRKESMCPO-LQNPQWRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030258 | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-60-4 | |

| Record name | Cinnamtannin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)